3-Bromocinnolin-4-amine
Description
3-Bromocinnolin-4-amine is a brominated cinnoline derivative featuring an amine group at position 4 and a bromine atom at position 2. Cinnoline, a bicyclic heteroaromatic compound with two nitrogen atoms, is structurally distinct from quinoline (one nitrogen) and isoquinoline (one nitrogen in a different position). For example, 4-Amino-3-bromoquinoline (CAS 36825-36-2), a quinoline-based analog, has a molecular weight of 223.07 g/mol and a melting point of 203°C . Such derivatives are often synthesized via nucleophilic aromatic substitution or condensation reactions and are explored in medicinal chemistry for their bioactivity .
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-bromocinnolin-4-amine |
InChI |
InChI=1S/C8H6BrN3/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H,(H2,10,11) |
InChI Key |
HXBNCLQEWIJLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromocinnolin-4-amine typically involves the bromination of cinnoline derivatives followed by amination. One common method is the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromocinnoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of 3-Bromocinnolin-4-amine may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromocinnolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or alkyl derivatives, while oxidation can produce corresponding oxides or quinones.
Scientific Research Applications
3-Bromocinnolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Bromocinnolin-4-amine involves its interaction with specific molecular targets and pathways. The amino group at the 4-position can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Synthetic Flexibility: Brominated quinoline derivatives (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) are synthesized in high yields (83%) via one-step protocols involving substituted anilines and brominated chloroquinolines . Similar methods may apply to 3-Bromocinnolin-4-amine.
- Structural Diversity : Brominated anilines (e.g., 3-Bromo-4-phenylaniline) and triazine derivatives (e.g., 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) highlight the adaptability of brominated amines in generating diverse scaffolds .
Physicochemical Properties
- 4-Amino-3-bromoquinoline (C₉H₇BrN₂) exhibits a higher melting point (203°C) compared to simpler aniline derivatives, likely due to enhanced aromatic stacking from the quinoline ring .
- 3-Bromo-4-methoxyaniline (CAS 19056-41-8) has a lower molecular weight (202.05 g/mol) and is liquid at room temperature, emphasizing the role of substituents on physical states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
